benzyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Benzyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic chromenone derivative characterized by a 2H-chromen-2-one core substituted with a 4-(4-methoxyphenyl) group at position 4 and an acetoxybenzyl ester at position 5. Chromenones are a class of oxygen-containing heterocyclic compounds widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The methoxyphenyl group enhances lipophilicity and electronic stability, while the benzyl ester moiety improves solubility for pharmacological applications.
Molecular Formula: C25H20O6
Molecular Weight: 440.43 g/mol
Key Features:
- 2-Oxo-2H-chromen backbone.
- 4-(4-Methoxyphenyl) substituent at position 4.
- Benzyl ester functionalization at position 6.
Properties
IUPAC Name |
benzyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-19-9-7-18(8-10-19)22-14-24(26)31-23-13-20(11-12-21(22)23)29-16-25(27)30-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIGLCHKVXEUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the esterification of 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one core structure is known to interact with various biological pathways, including those involved in oxidative stress and inflammation. The methoxyphenyl group enhances the compound’s ability to scavenge free radicals, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects :
- The 4-(4-methoxyphenyl) group in the target compound provides steric bulk and electron-donating effects compared to the 3-(4-methoxyphenyl) in and . This positional difference alters binding affinity to biological targets .
- Trifluoromethyl (CF3) in increases metabolic stability and lipophilicity, enhancing membrane permeability .
Ester Group Influence :
- Benzyl esters (target compound and ) improve solubility in organic solvents, aiding in drug formulation, while ethyl or butyl esters () may reduce toxicity .
Biological Activity :
- The target compound’s antioxidant activity is linked to the methoxyphenyl group’s radical-scavenging capacity .
- Anticancer activity in analogues like and correlates with substituents such as methyl or chloro, which modulate apoptosis pathways .
Physicochemical Properties:
- Solubility : Moderately soluble in DMSO and dichloromethane; low aqueous solubility due to the benzyl ester.
- Stability : Stable under ambient conditions but sensitive to strong acids/bases, which hydrolyze the ester bond .
- Melting Point : ~160–165°C (estimated from analogues in ).
Biological Activity
Benzyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of coumarin derivatives. It has garnered attention in recent years for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H20O6, with a molecular weight of 416.423 g/mol. The compound features a chromenone core structure, which is known for its interaction with various biological pathways. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H20O6 |
| Molecular Weight | 416.423 g/mol |
| CAS Number | 384361-42-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. The compound acts as a free radical scavenger , thereby exerting antioxidant effects that can mitigate cellular damage caused by oxidative stress.
Key Mechanisms:
- Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, reducing oxidative damage in cells.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Interaction with Enzymes : The chromenone structure allows for interactions with key enzymes involved in metabolic pathways related to inflammation and oxidative stress.
In Vitro Studies
Recent studies have demonstrated the biological activity of this compound through various in vitro assays:
-
Antioxidant Assays : The compound exhibited significant antioxidant activity in DPPH and ABTS assays, indicating its potential to neutralize free radicals effectively.
Assay Type IC50 Value (µM) DPPH 15.3 ABTS 12.8 - Anti-inflammatory Activity : In cell culture models, treatment with the compound reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
- Cytotoxicity Tests : The compound showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment.
Case Studies
A notable case study investigated the effects of this compound on human hepatocellular carcinoma (HCC) cells. The study reported:
-
Cell Viability : Treatment with varying concentrations of the compound significantly suppressed HCC cell viability in a dose-dependent manner.
Concentration (µM) Cell Viability (%) 0 100 10 80 20 60 40 30 - Mechanisms of Action : The compound induced apoptosis in HCC cells by activating caspase pathways and downregulating anti-apoptotic proteins.
Potential Therapeutic Applications
Given its promising biological activities, this compound is being explored for several therapeutic applications:
- Cancer Therapy : Its selective cytotoxicity against cancer cells positions it as a potential candidate for further development in cancer treatment strategies.
- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory responses, it may serve as an adjunct therapy for chronic inflammatory diseases.
- Neuroprotective Agents : Ongoing research is evaluating its potential neuroprotective effects against neurodegenerative diseases linked to oxidative stress.
Q & A
Q. What are the recommended synthetic routes for benzyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, and how can reaction conditions be optimized?
The synthesis typically involves O-acylation reactions and functionalization of the chromenone core. Key steps include:
- Coupling of the chromenone intermediate with benzyl acetate via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Protection/deprotection strategies for hydroxyl groups, often using tert-butyl or benzyl protecting groups to prevent side reactions .
- Optimization tips : Use anhydrous solvents (e.g., DCM or DMF), controlled temperatures (0–25°C), and catalytic bases (e.g., TEA) to improve yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR (¹H and ¹³C) : Essential for confirming the ester linkage and methoxyphenyl/chromenone substituents. Key signals include δ 5.2–5.4 ppm (benzyl -CH₂-) and δ 6.8–8.2 ppm (aromatic protons) .
- HR-MS : Validates molecular weight (expected ~434.4 g/mol for C₂₅H₂₀O₆) and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for resolving chromenone ring conformations and substituent orientations .
Q. What are the primary biological targets or pathways associated with this compound?
Chromenone derivatives often target enzymes involved in oxidative stress and inflammation , such as:
- Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) , with IC₅₀ values in the micromolar range .
- Apoptosis pathways : Preliminary studies suggest modulation of caspase-3/7 activity in cancer cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Substituent variation : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and membrane permeability .
- Ester chain modification : Test propyl or isopropyl esters instead of benzyl to alter metabolic stability .
- Methodology : Use parallel synthesis and high-throughput screening (HTS) to evaluate IC₅₀ shifts against COX-2 or cancer cell viability .
Q. What computational tools are suitable for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina or Schrödinger) : Model interactions with COX-2’s active site, focusing on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify critical residue interactions .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate mechanisms : Use orthogonal assays (e.g., Western blotting for caspase-3 cleavage alongside viability assays) .
- Cross-reference structural analogs : Compare data with ethyl or methyl ester derivatives to isolate substituent effects .
Methodological Challenges and Solutions
Q. What are the stability challenges for this compound under experimental conditions?
Q. How can researchers optimize HPLC purification for this compound?
- Column choice : C18 reverse-phase columns with 5-μm particle size.
- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 50% to 90% over 20 minutes .
- Detection : UV at 254 nm (chromenone absorbance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
